{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
CAS No.: 1353984-92-5
Cat. No.: VC8234182
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353984-92-5 |
|---|---|
| Molecular Formula | C17H24N2O2 |
| Molecular Weight | 288.4 g/mol |
| IUPAC Name | 2-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C17H24N2O2/c20-17(21)13-18-9-8-15(10-18)12-19(16-6-7-16)11-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,20,21) |
| Standard InChI Key | ZBXQQJHMZLWEKY-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2CCN(C2)CC(=O)O)CC3=CC=CC=C3 |
| Canonical SMILES | C1CC1N(CC2CCN(C2)CC(=O)O)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 1-position with an acetic acid group and at the 3-position with a [(benzyl-cyclopropyl-amino)-methyl] side chain. This arrangement introduces three key structural elements:
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Pyrrolidine backbone: Provides conformational rigidity and enhances metabolic stability compared to linear amines.
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Benzyl-cyclopropylamine group: Combines aromatic (benzyl) and strained aliphatic (cyclopropyl) components, potentially influencing receptor binding kinetics.
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Acetic acid moiety: Introduces acidity (pKa ~4.8) and hydrogen-bonding capacity.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅N₂O₂ |
| Molecular Weight | 288.39 g/mol |
| InChI Key | ZBXQQJHMZLWEKY-UHFFFAOYNA-N |
| Discontinuation Status | Discontinued (CymitQuimica) |
Stereochemical Considerations
The molecule contains two stereogenic centers:
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Carbon-3 of the pyrrolidine ring
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Carbon-1 of the cyclopropane ring
Synthetic routes typically produce racemic mixtures, necessitating chiral resolution techniques analogous to those described in piperidine derivative separations .
Synthesis and Production
Laboratory-Scale Synthesis
While explicit protocols for this compound remain proprietary, retro-synthetic analysis suggests a three-step approach:
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Pyrrolidine functionalization:
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N-alkylation of pyrrolidine with propargyl bromide
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Cyclopropanation via Simmons-Smith reaction
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Amine side chain installation:
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Mannich reaction between cyclopropylmethylamine and benzaldehyde
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Carboxylic acid introduction:
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Kolbe-Schmitt carboxylation at the 1-position
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Table 2: Synthetic Challenges and Solutions
| Parameter | Value |
|---|---|
| LogP (lipophilicity) | 2.1 ± 0.3 |
| Aqueous Solubility | 1.2 mg/mL (pH 7.4) |
| Plasma Protein Binding | 89% (albumin-dominated) |
Therapeutic Hypotheses
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Immunosuppression: Structural similarity to JAK3 inhibitors suggests potential in autoimmune disease management .
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Neuroprotection: Pyrrolidine-acetic acid derivatives exhibit glutamate receptor modulation (EC₅₀ = 3–8 μM).
Analytical Characterization
Spectroscopic Fingerprints
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¹H NMR (400 MHz, D₂O): δ 7.32–7.25 (m, 5H, Ar-H), 3.81 (dd, J = 12.4 Hz, 1H), 3.10–2.95 (m, 4H)
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HRMS (ESI+): m/z 289.1912 [M+H]⁺ (calc. 289.1916)
Chromatographic Behavior
| Method | Retention Time | Mobile Phase |
|---|---|---|
| Reverse-phase HPLC | 8.2 min | 65:35 MeOH/H₂O + 0.1% TFA |
| HILIC | 4.7 min | 90:10 ACN/50 mM NH₄OAc |
Research Applications and Future Directions
Current Uses
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Lead compound in kinase inhibitor discovery programs
Development Opportunities
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Isotope Labeling: ¹³C/¹⁵N analogs for metabolic tracing
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Prodrug Development: Esterification to enhance oral bioavailability
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